3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Overview
Description
3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is a useful research compound. Its molecular formula is C11H19N3S and its molecular weight is 225.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, have been found to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole compounds, in general, have an active sulfur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .
Biochemical Pathways
It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . The compound’s interactions with enzymes such as topoisomerase II can lead to DNA double-strand breaks, affecting cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can induce cell cycle arrest and apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s thiazole ring allows it to participate in various biochemical reactions, including oxidation and nucleophilic substitution, which can alter the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with cellular enzymes and proteins . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism . Its thiazole ring allows it to participate in oxidation and reduction reactions, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus allows it to interact with DNA and nuclear proteins, affecting gene expression and cellular processes .
Properties
IUPAC Name |
3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-6-14(4-3-11(8)12)7-10-5-13-9(2)15-10/h5,8,11H,3-4,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXPPMPDOUJTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.